molecular formula C17H16N2O3 B2601742 (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 300822-17-7

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2601742
CAS No.: 300822-17-7
M. Wt: 296.326
InChI Key: GOKZEWOXDKKQNW-DHZHZOJOSA-N
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Description

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, a nitrophenyl group, and a prop-2-enamide moiety

Scientific Research Applications

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-ethylphenylamine and 3-nitrobenzaldehyde.

    Condensation Reaction: The 4-ethylphenylamine reacts with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.

    (2E)-N-(4-ethylphenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

(2E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the ethyl and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-N-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-13-6-9-15(10-7-13)18-17(20)11-8-14-4-3-5-16(12-14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKZEWOXDKKQNW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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